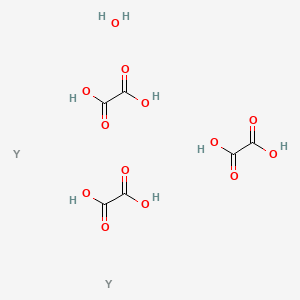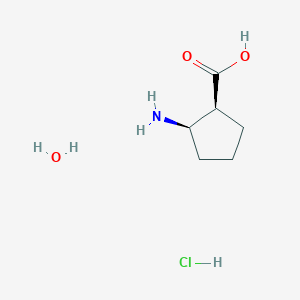
Oxalic acid--yttrium--water (3/2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid–yttrium–water (3/2/1) is a coordination compound that consists of oxalic acid, yttrium, and water in a specific molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxalic acid–yttrium–water (3/2/1) typically involves the reaction of yttrium salts with oxalic acid in an aqueous medium. The reaction can be carried out under controlled conditions to ensure the formation of the desired compound. For instance, yttrium nitrate or yttrium chloride can be reacted with oxalic acid in water, followed by controlled crystallization to obtain the compound in its pure form .
Industrial Production Methods
Industrial production of oxalic acid–yttrium–water (3/2/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would include the dissolution of yttrium salts in water, addition of oxalic acid, and subsequent crystallization and purification steps to isolate the compound. The use of automated systems and precise control of reaction parameters are essential for consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid–yttrium–water (3/2/1) can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the oxalic acid component may act as a reducing agent.
Substitution Reactions: The yttrium center can undergo ligand exchange reactions, where the coordinated water molecules or oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving oxalic acid–yttrium–water (3/2/1) include strong acids and bases, oxidizing agents, and other metal salts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving oxalic acid–yttrium–water (3/2/1) depend on the specific reaction conditions. For example, oxidation reactions may yield carbon dioxide and water, while substitution reactions may produce new coordination compounds with different ligands .
Scientific Research Applications
Oxalic acid–yttrium–water (3/2/1) has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of advanced materials, such as yttrium-based metal-organic frameworks (MOFs) and nanomaterials.
Chemistry: It serves as a precursor for the preparation of other yttrium compounds and as a reagent in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in drug delivery systems.
Industry: The compound is utilized in the production of high-purity yttrium oxide, which is essential for manufacturing phosphors, ceramics, and other high-tech materials
Mechanism of Action
The mechanism by which oxalic acid–yttrium–water (3/2/1) exerts its effects involves the coordination of oxalic acid and water molecules to the yttrium center. This coordination influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid–yttrium–water (3/2/1) include other yttrium coordination compounds with different ligands, such as:
- Yttrium oxalate
- Yttrium carbonate
- Yttrium acetate
Uniqueness
Oxalic acid–yttrium–water (3/2/1) is unique due to its specific molar ratio and the presence of both oxalic acid and water as ligands.
Properties
CAS No. |
252900-41-7 |
|---|---|
Molecular Formula |
C6H8O13Y2 |
Molecular Weight |
465.93 g/mol |
IUPAC Name |
oxalic acid;yttrium;hydrate |
InChI |
InChI=1S/3C2H2O4.H2O.2Y/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |
InChI Key |
RYSGCDWGRPPZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Y].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)

![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)


![5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B12579406.png)

![Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl-](/img/structure/B12579415.png)



![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)
